3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline
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Overview
Description
3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromomethyl group, a cyclopropyl ring, and a phenyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline typically involves multiple steps. One common approach is to start with the quinoline core and introduce the bromomethyl group through a bromination reaction. The cyclopropyl and phenyl groups can be added through Friedel-Crafts acylation and subsequent reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various substituted quinoline derivatives .
Scientific Research Applications
3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or activation of specific pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl compound with different structural features.
Bromopyrene Derivatives: Compounds with bromine atoms attached to a pyrene core, used in various applications.
Uniqueness
3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl and phenyl groups attached to the quinoline core provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H16BrN |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3-(bromomethyl)-2-cyclopropyl-4-phenylquinoline |
InChI |
InChI=1S/C19H16BrN/c20-12-16-18(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-19(16)14-10-11-14/h1-9,14H,10-12H2 |
InChI Key |
IWTBNHNQKRTROS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CBr)C4=CC=CC=C4 |
Origin of Product |
United States |
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